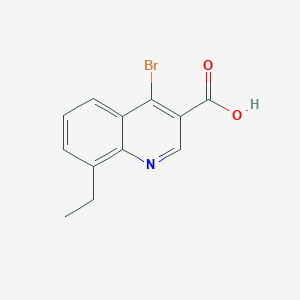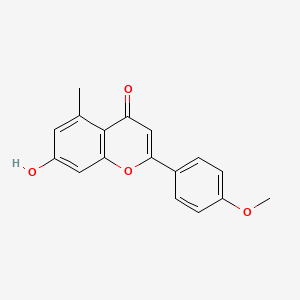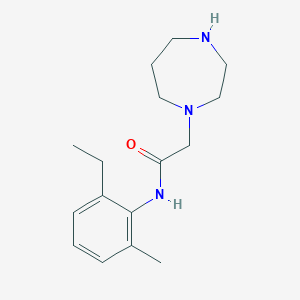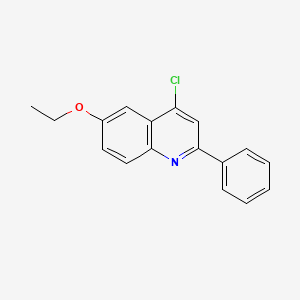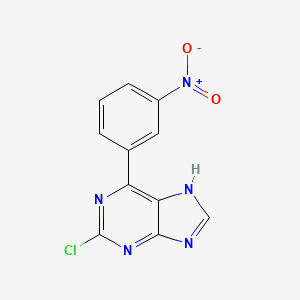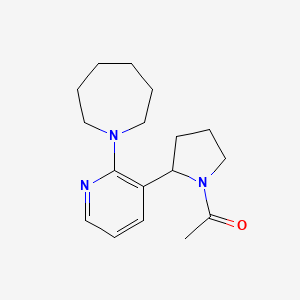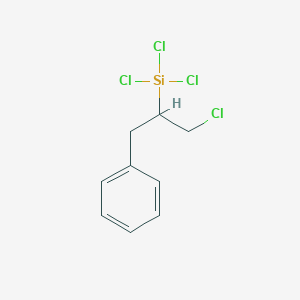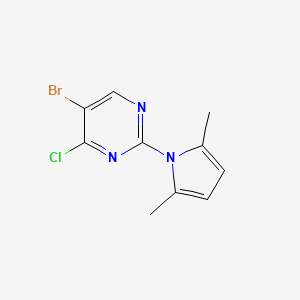
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromo-4-chloropyrimidine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, dimethylformamide, and heat.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution products: Various substituted pyrimidines.
Oxidation products: Oxidized derivatives of the pyrrole ring.
Coupling products: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It serves as a probe or ligand in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyrrole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-pyridine
Uniqueness
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H9BrClN3 |
|---|---|
Peso molecular |
286.55 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H9BrClN3/c1-6-3-4-7(2)15(6)10-13-5-8(11)9(12)14-10/h3-5H,1-2H3 |
Clave InChI |
IIXWRIUPFXFYPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NC=C(C(=N2)Cl)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
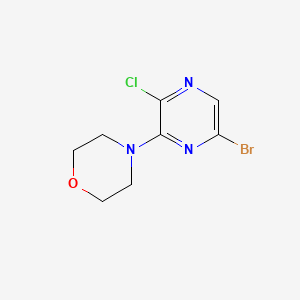

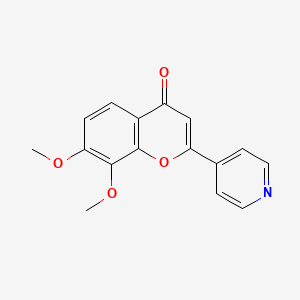
![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)

![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
